![molecular formula C13H12N6OS2 B3840050 5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)
5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)
Overview
Description
5,5’-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine) is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound has been synthesized and characterized by spectral analysis .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been achieved using various starting materials . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The microwave method has been found to be more effective and yields a high output .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, has diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the nature of the substituent on the C-5 phenyl ring . A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5’-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine) can be inferred from its molecular formula CHNOS . Its average mass is 207.252 Da and its monoisotopic mass is 207.046631 Da .Mechanism of Action
Future Directions
The future directions for research on 5,5’-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine) and similar compounds could involve further exploration of their biological activities . Given their wide range of activities, these compounds could be potential candidates for the development of new therapeutic agents .
properties
IUPAC Name |
5-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-20-8-4-2-7(3-5-8)6-9(10-16-18-12(14)21-10)11-17-19-13(15)22-11/h2-6H,1H3,(H2,14,18)(H2,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHEGBRMUZSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=NN=C(S2)N)C3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(5-Amino-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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